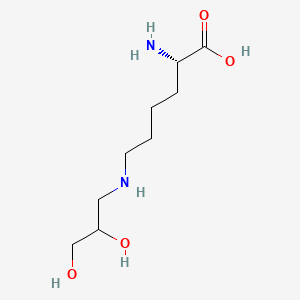

N(6)-(2,3-Dihydroxypropyl)lysine

Description

Properties

Molecular Formula |

C9H20N2O4 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

(2S)-2-amino-6-(2,3-dihydroxypropylamino)hexanoic acid |

InChI |

InChI=1S/C9H20N2O4/c10-8(9(14)15)3-1-2-4-11-5-7(13)6-12/h7-8,11-13H,1-6,10H2,(H,14,15)/t7?,8-/m0/s1 |

InChI Key |

YACLTUWSWMFZMM-MQWKRIRWSA-N |

Isomeric SMILES |

C(CCNCC(CO)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(CO)O)CC(C(=O)O)N |

Synonyms |

N(6)-(2,3-dihydroxypropyl)lysine N(epsilon)-(2,3-dihydroxypropyl)-L-lysine |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection and Functionalization

The most widely cited method involves a multi-step chemical synthesis starting with L-lysine. In a seminal study, the ε-amino group of lysine was selectively protected using tert-butyloxycarbonyl (Boc) groups, followed by reaction with 2,3-epoxypropane to introduce the dihydroxypropyl moiety. The reaction proceeds via nucleophilic ring-opening of the epoxide, yielding N(6)-(2,3-dihydroxypropyl)lysine after acidic deprotection (Scheme 1).

Key Steps:

-

Protection: Boc anhydride reacts with L-lysine in aqueous triethylamine to form N(α)-Boc-lysine.

-

Epoxide Addition: 2,3-Epoxypropane is added under basic conditions (pH 9–10) to open the epoxide ring, forming the dihydroxypropyl adduct.

-

Deprotection: Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Optimization Insights:

Alternative Route via Reductive Amination

An alternative pathway employs reductive amination using glyceraldehyde and sodium cyanoborohydride. This method avoids epoxide intermediates, instead forming a Schiff base between the ε-amino group and glyceraldehyde, which is subsequently reduced. While this approach offers milder conditions, it requires stringent pH control (6.5–7.5) to prevent imine hydrolysis.

Enzymatic and Biochemical Preparation

Transaldolase-Mediated Synthesis

Early work by Horecker et al. demonstrated that this compound could be generated enzymatically via the transaldolase-catalyzed reaction of fructose 6-phosphate with lysine residues. Sodium borohydride reduction stabilizes the intermediate Schiff base, followed by acid hydrolysis to release the modified lysine.

Key Findings:

-

The enzymatic route achieves 60–70% yield but requires purification via thin-layer chromatography (TLC) and ion-exchange columns.

-

Isotopic labeling (e.g., C¹⁴) confirms the incorporation of the dihydroxypropyl group.

Analytical Characterization Techniques

Chromatographic Methods

Ion-Exchange Chromatography: Separates the product from unreacted lysine and byproducts using a Dowex 50W-X8 column eluted with ammonium hydroxide.

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 214 nm resolve the phenylthiohydantoin (PTH) derivative, confirming purity.

Spectroscopic Validation

-

Elemental Analysis: Matches calculated and observed C, H, N percentages (e.g., C: 48.2%, H: 8.1%, N: 12.4% for the free base).

-

UV Spectroscopy: The PTH derivative exhibits λₘₐₓ at 269 nm, consistent with thiohydantoin chromophores.

Comparative Analysis of Synthesis Strategies

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Chemical (Epoxide Route) | 75–85% | >95% | High scalability, minimal side products | Requires toxic epoxide reagents |

| Reductive Amination | 60–70% | 90% | Mild conditions, avoids epoxides | pH-sensitive, lower yield |

| Enzymatic Synthesis | 60–70% | 85% | Biocompatible, stereospecific | Complex purification, lower throughput |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.